pentyl N-[1-[(3aS,4R,6R)-6-methyl-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate
Overview
Description
Pentyl N-[1-[(3aS,4R,6R)-6-methyl-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate is a complex organic compound with a unique structure that includes multiple rings and functional groups
Mechanism of Action
Target of Action
Capecitabine-2’,3’-cyclic Carbonate, also known as Compd 5a, is a derivative of 5’-deoxy-5-fluorocytidine . The primary targets of this compound are the enzymes involved in its metabolic conversion to 5-fluorouracil (5-FU), including carboxylesterases, cytidine deaminase, and thymidine phosphorylase/uridine phosphorylase .
Mode of Action
Capecitabine-2’,3’-cyclic Carbonate is a prodrug that is metabolized to 5-fluorouracil (5-FU) in vivo . This conversion occurs through a series of enzymatic reactions involving carboxylesterases, cytidine deaminase, and thymidine phosphorylase/uridine phosphorylase . The resulting 5-FU inhibits DNA synthesis and slows the growth of tumor tissue .
Biochemical Pathways
The biochemical pathway involved in the action of Capecitabine-2’,3’-cyclic Carbonate is the metabolic conversion of the prodrug to 5-FU. This conversion involves a cascade of enzymatic reactions, with the final step being the conversion of 5’-deoxy-5-fluorocytidine (5’-DFCR) to 5-FU by thymidine phosphorylase .
Pharmacokinetics
Capecitabine-2’,3’-cyclic Carbonate is rapidly and almost completely absorbed from the gastrointestinal tract . It is then metabolized in the liver to 5’-deoxy-5-fluorocytidine (5’-DFCR) and subsequently to 5-FU . The pharmacokinetics of Capecitabine-2’,3’-cyclic Carbonate is characterized by high interpatient variability . The time to peak plasma concentration for capecitabine is approximately 1.5 hours, and for fluorouracil, it is 2 hours .
Result of Action
The result of the action of Capecitabine-2’,3’-cyclic Carbonate is the inhibition of DNA synthesis and slowing of tumor tissue growth . This is achieved through the metabolic conversion of the prodrug to 5-FU, which is an antimetabolite that interferes with nucleic acid metabolism, thereby inhibiting the replication of cancer cells .
Action Environment
The action of Capecitabine-2’,3’-cyclic Carbonate can be influenced by various environmental factors. For instance, the presence of specific enzymes required for its metabolic conversion to 5-FU is crucial for its anticancer activity . Additionally, factors such as the patient’s overall health status, the presence of other medications, and individual genetic variations can influence the drug’s efficacy and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentyl N-[1-[(3aS,4R,6R)-6-methyl-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate involves multiple steps. One common method includes the reaction of a protected amino acid with a compound of formula (III) to form a diastereoisomeric salt, followed by crystallization to deliver the protected amino acid salt of the compound . The reaction conditions typically involve controlled temperatures and the use of specific reagents to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Pentyl N-[1-[(3aS,4R,6R)-6-methyl-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
Pentyl N-[1-[(3aS,4R,6R)-6-methyl-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
(3aR,4S,6R,6aS)-6-amino-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-ol: Shares a similar core structure but differs in functional groups and stereochemistry.
Other carbamate derivatives: Similar in having the carbamate functional group but vary in the attached substituents and overall structure.
Uniqueness
Pentyl N-[1-[(3aS,4R,6R)-6-methyl-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate is unique due to its specific combination of rings, functional groups, and stereochemistry, which confer distinct chemical and biological properties.
Properties
CAS No. |
921769-65-5 |
---|---|
Molecular Formula |
C16H20FN3O7 |
Molecular Weight |
385.34 g/mol |
IUPAC Name |
pentyl N-[5-fluoro-1-(6-methyl-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-2-oxopyrimidin-4-yl]carbamate |
InChI |
InChI=1S/C16H20FN3O7/c1-3-4-5-6-24-15(22)19-12-9(17)7-20(14(21)18-12)13-11-10(8(2)25-13)26-16(23)27-11/h7-8,10-11,13H,3-6H2,1-2H3,(H,18,19,21,22) |
InChI Key |
VTAMAYSBXXKQPB-UHFFFAOYSA-N |
SMILES |
CCCCCOC(=O)NC1=NC(=O)N(C=C1F)C2C3C(C(O2)C)OC(=O)O3 |
Canonical SMILES |
CCCCCOC(=O)NC1=NC(=O)N(C=C1F)C2C3C(C(O2)C)OC(=O)O3 |
Appearance |
Off-White Solid |
melting_point |
68-69°C |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
5’-Deoxy-5-fluoro-N-[(pentyloxy)carbonyl]cytidine Cyclic 2’,3’-Carbonate; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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